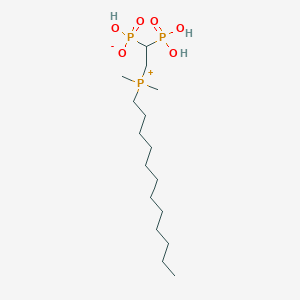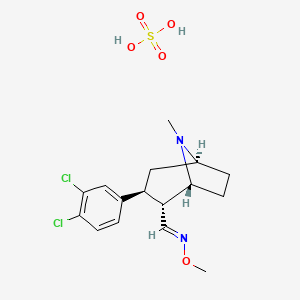
Aprikalim
Overview
Description
- It activates ATP-sensitive K+ (KATP) channels in guinea pig ventricular myocytes. These channels play a crucial role in regulating cellular excitability, particularly in cardiac tissue .
- The compound’s potential therapeutic implications lie in modulating cardiac excitability, although further research is needed .
Aprikalim: is a chemical substance classified as a (KCO).
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for Aprikalim are not widely documented. it is essential to note that industrial production methods exist.
- Researchers have primarily focused on its pharmacological properties rather than its synthesis.
Chemical Reactions Analysis
- Aprikalim’s chemical reactions involve interactions with KATP channels. It reduces the sensitivity of these channels to ATP, effectively increasing the concentration of ATP required to inhibit channel activity .
- Common reagents and conditions for its synthesis remain undisclosed due to limited available information.
Scientific Research Applications
Cardiovascular Research: Aprikalim’s ability to activate KATP channels suggests its potential use in cardiovascular disease studies .
Neuroprotection: In a rabbit model of spinal cord ischemia, this compound protects against nerve damage .
Further Applications: While more research is needed, this compound’s effects may extend beyond cardiovascular and neuroprotective applications.
Mechanism of Action
- Aprikalim exerts its effects by activating KATP channels. These channels regulate potassium ion flow, impacting cell membrane potential and excitability.
- The molecular targets and pathways involved in this compound’s action require additional investigation.
Comparison with Similar Compounds
- Unfortunately, direct comparisons with similar compounds are scarce in the literature.
- Researchers may explore related KCOs and their unique properties to gain insights into Aprikalim’s distinct features.
Properties
CAS No. |
89544-10-5 |
|---|---|
Molecular Formula |
C12H16N2OS2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
(2R)-N-methyl-1-oxo-2-pyridin-3-ylthiane-2-carbothioamide |
InChI |
InChI=1S/C12H16N2OS2/c1-13-11(16)12(6-2-3-8-17(12)15)10-5-4-7-14-9-10/h4-5,7,9H,2-3,6,8H2,1H3,(H,13,16)/t12-,17?/m1/s1 |
InChI Key |
GKEMHVLBZNVZOI-MTATWXBHSA-N |
SMILES |
CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |
Isomeric SMILES |
CNC(=S)[C@@]1(CCCCS1=O)C2=CN=CC=C2 |
Canonical SMILES |
CNC(=S)C1(CCCCS1=O)C2=CN=CC=C2 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RP 49356; RP-49356; RP49356; Aprikalim; RP 52891; RP-52891; RP-52891; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![(E)-1-[(2R,3S)-3-(3,4-Dichlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-N-methoxymethanimine](/img/structure/B1667503.png)




